molecular formula C10H7F6N3OS B11507063 6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one

6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B11507063
M. Wt: 331.24 g/mol
InChI Key: HDJOEQATYLXNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a unique combination of cyclopropyl and bis(trifluoromethyl) groups attached to a thiazolo-triazine core

Preparation Methods

The synthesis of 6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves cycloaddition reactions. One efficient method is the solvent-controlled base-free synthesis, where 2-trifluoromethyl-1,3-conjugated enynes react with 2,2,2-trifluorodiazoethane. The choice of solvent, such as DMAc (N,N-dimethylacetamide) or DCE (1,2-dichloroethane), can influence the formation of either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazolo-thiadiazine derivatives, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of cyclopropyl and bis(trifluoromethyl) groups in 6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE makes it unique, offering distinct advantages in terms of stability and reactivity.

Properties

Molecular Formula

C10H7F6N3OS

Molecular Weight

331.24 g/mol

IUPAC Name

6-cyclopropyl-2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C10H7F6N3OS/c11-9(12,13)8(10(14,15)16)17-6(20)19-5(4-1-2-4)3-21-7(19)18-8/h3-4H,1-2H2,(H,17,20)

InChI Key

HDJOEQATYLXNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC3=NC(NC(=O)N23)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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